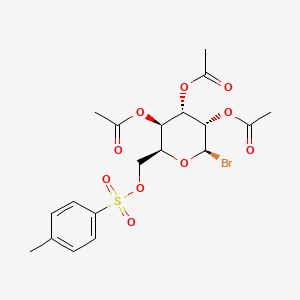
2-Fluoro-1,3,2-dioxaphospholane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,3,2-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C2H4FO3P It is a member of the dioxaphospholane family, characterized by a five-membered ring containing phosphorus, oxygen, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3,2-dioxaphospholane 2-oxide typically involves the reaction of phosphorus trichloride with a suitable diol, followed by fluorination and oxidation steps. One common method includes:
Reaction of Phosphorus Trichloride with Diol: The initial step involves reacting phosphorus trichloride with a diol to form a cyclic intermediate.
Fluorination: The intermediate is then treated with a fluorinating agent to introduce the fluorine atom.
Oxidation: Finally, the compound is oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1,3,2-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a range of fluorinated organic compounds .
Aplicaciones Científicas De Investigación
2-Fluoro-1,3,2-dioxaphospholane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1,3,2-dioxaphospholane 2-oxide involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This process is facilitated by the presence of the fluorine atom, which enhances the compound’s reactivity. The specific pathways involved depend on the target molecules and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Similar in structure but contains a chlorine atom instead of fluorine.
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Contains a methoxy group instead of fluorine.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Contains a trifluoroethoxy group.
Uniqueness
2-Fluoro-1,3,2-dioxaphospholane 2-oxide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and reagents .
Propiedades
Fórmula molecular |
C2H4FO3P |
|---|---|
Peso molecular |
126.02 g/mol |
Nombre IUPAC |
2-fluoro-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C2H4FO3P/c3-7(4)5-1-2-6-7/h1-2H2 |
Clave InChI |
RJUGDGQTPFZVTQ-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(O1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)
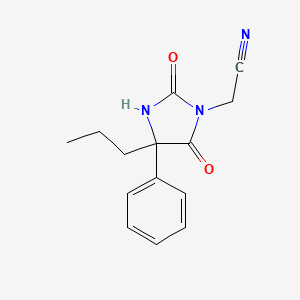
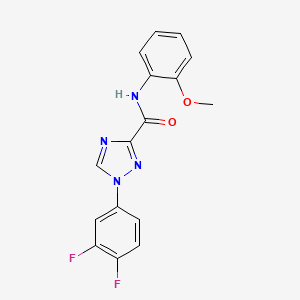
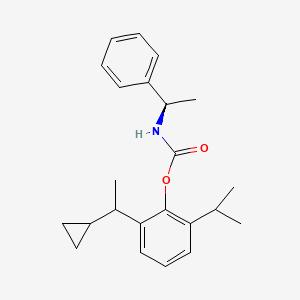
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
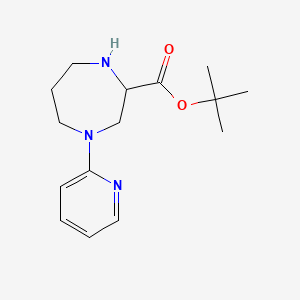
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)
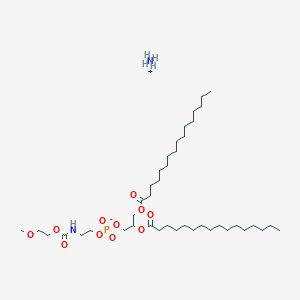

![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
